Pharmacodynamic Comparison: Almorexant
In a double-blind, active-comparator controlled, randomized clinical study, 1361321-96-1 (ACT-462206) was directly compared to almorexant, another DORA [1]. Doses of 400-1,000 mg ACT-462206 demonstrated similar efficacy in reducing vigilance and motor coordination as a 400 mg dose of almorexant. Critically, the data indicated a trend for an earlier onset of pharmacodynamic action for ACT-462206 compared to almorexant. This differential kinetic profile is a key factor for study designs requiring a defined temporal window of orexin receptor blockade [1].
| Evidence Dimension | Onset of Pharmacodynamic Action (Vigilance/Motor Coordination Reduction) |
|---|---|
| Target Compound Data | Onset between 20 and 45 minutes post-dose |
| Comparator Or Baseline | Almorexant (400 mg) - onset not explicitly quantified but trend favored ACT-462206 |
| Quantified Difference | Trend for earlier onset of action with ACT-462206 compared to almorexant at similar efficacious doses |
| Conditions | Healthy male subjects; Single ascending dose study; Evaluated via validated test battery for vigilance, attention, and motor coordination |
Why This Matters
This head-to-head data provides direct evidence that ACT-462206's pharmacodynamic profile is distinct from another clinical-stage DORA, influencing the timing and interpretation of behavioral assays.
- [1] Hoch, M., van Gorsel, H., van Gerven, J., & Dingemanse, J. (2014). Entry-into-humans study with ACT-462206, a novel dual orexin receptor antagonist, comparing its pharmacodynamics with almorexant. The Journal of Clinical Pharmacology, 54(9), 979-986. View Source
